molecular formula C9H9BrN2 B1608763 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole CAS No. 206535-83-3

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1608763
CAS No.: 206535-83-3
M. Wt: 225.08 g/mol
InChI Key: UMIZQBIGMUWVTO-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Dihydroimidazole (B8729859) Heterocycles in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in the development of new therapeutic agents. mdpi.com The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous natural products and synthetic drugs. ekb.egresearchgate.net Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules that can interact with various biological targets. researchgate.net The imidazole nucleus is a key feature in drugs with a wide array of applications, including antifungal, anti-inflammatory, antiviral, and anticancer agents. researchgate.net

The reduced form of imidazole, 4,5-dihydro-1H-imidazole, also known as imidazoline (B1206853), shares this therapeutic promise. The imidazoline ring system is a core component of several biologically active compounds. Researchers have successfully synthesized various 1,2,4,5-tetrasubstituted-1H-imidazole derivatives that exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. researchgate.net The development of efficient synthetic methods, such as one-pot multi-component reactions, has further accelerated the exploration of imidazole and imidazoline derivatives in drug discovery. doi.org

Contextualizing 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole within Imidazoline Research

The compound this compound belongs to the class of 2-arylimidazolines. The substitution at the 2-position of the imidazoline ring with an aromatic group is a common strategy in the design of new bioactive molecules. The nature of the substituent on the phenyl ring can significantly influence the compound's biological activity.

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the presence of a bromophenyl group is a noteworthy feature. Halogenated phenyl rings are common in medicinal chemistry and can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, studies on other heterocyclic scaffolds, such as thiazoles, have shown that a 4-bromophenyl group can enhance antimicrobial and anticancer activities. nih.gov In one study, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their biological activities, with some compounds showing promising results. nih.gov

Furthermore, the synthesis of related compounds, such as 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, has been reported, indicating an interest in this particular substitution pattern. nih.gov The synthesis of this compound was achieved with a high yield, and its crystal structure was determined, providing valuable data for understanding the conformation of such molecules. nih.gov

Below is a data table summarizing the key structural features of this compound and a related compound.

Compound NameMolecular FormulaKey Structural FeaturesReported Research Focus
This compoundC9H9BrN2Dihydroimidazole ring, 4-bromophenyl groupListed as a commercially available chemical for research. sigmaaldrich.comuni.lusigmaaldrich.com
2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazoleC26H25BrN2Imidazole ring, 4-bromophenyl group, pentyl group, two phenyl groupsSynthesis and crystal structure analysis. nih.gov

Research Gaps and Future Directions for this compound Studies

The primary research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and biological activity. While the compound is commercially available for research purposes, there is a scarcity of published data detailing its potential therapeutic applications. sigmaaldrich.comsigmaaldrich.com

Future research should focus on several key areas:

Synthesis and Characterization: Detailed and optimized synthetic protocols for this compound are needed. Full characterization using modern analytical techniques such as NMR, IR, and mass spectrometry would provide a solid foundation for further studies. While spectroscopic data for related imidazole derivatives are available, specific data for this dihydroimidazole analog is not widely reported. researchgate.netijpsonline.com

Biological Screening: A broad biological screening of the compound is warranted to identify potential therapeutic targets. Given the known activities of other imidazoline derivatives, this could include assays for anti-inflammatory, antimicrobial, anticancer, and neurological activities.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the bromophenyl ring and the imidazoline core would help in establishing a clear structure-activity relationship. This could guide the design of more potent and selective compounds.

Mechanism of Action Studies: For any identified biological activity, further studies to elucidate the mechanism of action at the molecular level would be crucial for its development as a potential drug candidate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZQBIGMUWVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395630
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206535-83-3
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE
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Synthetic Methodologies for 2 4 Bromophenyl 4,5 Dihydro 1h Imidazole and Its Analogues

Established Synthetic Pathways to 4,5-Dihydro-1H-imidazoles

The foundational structure of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is the 4,5-dihydro-1H-imidazole ring, commonly known as a 2-imidazoline. The synthesis of this heterocyclic system is well-established, with several reliable methods for its construction.

Multi-component Cyclocondensation Reactions for Imidazole (B134444) Ring Formation

The most prevalent method for synthesizing the 2-imidazoline core involves the cyclocondensation of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable electrophile. wikipedia.org This approach is versatile and can be adapted to produce a wide array of 2-substituted imidazolines. The primary precursors are typically nitriles or aldehydes.

The reaction of nitriles with ethylenediamine is a classic method that proceeds via a cyclic Pinner reaction mechanism. wikipedia.org This transformation generally requires acid catalysis and elevated temperatures to afford the desired imidazoline (B1206853). wikipedia.org Various catalysts, including sulfur and tungstosilicic acid supported on silica (B1680970), have been employed to facilitate this condensation, often providing good to high yields. researchgate.netarkat-usa.org

Alternatively, aldehydes can be condensed with ethylenediamine in the presence of an oxidizing agent to form the imidazoline ring. chemicalbook.com A variety of oxidants have been successfully used, including tert-butyl hypochlorite, iodine in the presence of potassium carbonate, and hydrogen peroxide with sodium iodide. organic-chemistry.org These reactions are often efficient and can be performed under relatively mild conditions. organic-chemistry.org One-pot, three-component reactions involving an olefin, a nitrile, and an amine initiated by N-bromosuccinimide also provide a pathway to imidazoline derivatives. organic-chemistry.org

PrecursorReagentsCatalyst/OxidantKey FeaturesReference
NitrileEthylenediamineAcid catalyst, Sulfur, or Supported Tungstosilicic AcidRequires high temperatures; effective for aryl and alkyl nitriles. wikipedia.orgresearchgate.netarkat-usa.org
AldehydeEthylenediamineIodine/K₂CO₃, t-BuOCl, or H₂O₂/NaIGenerally proceeds under milder conditions than the nitrile route. chemicalbook.comorganic-chemistry.org
Olefin, Nitrile, AmineN-Bromosuccinimide (NBS)Cationic Bromine-initiatedFlexible one-pot, multi-component synthesis. organic-chemistry.org

Strategies for Introducing the 4-Bromophenyl Moiety

To synthesize the target compound, this compound, the 4-bromophenyl group must be incorporated at the 2-position of the imidazoline ring. This is most directly achieved by selecting a starting material that already contains this moiety.

The two primary strategies involve:

Using 4-Bromobenzonitrile (B114466): The condensation of 4-bromobenzonitrile with ethylenediamine, typically under reflux conditions and often with a catalyst like sulfur or supported tungstosilicic acid, directly yields this compound. researchgate.netarkat-usa.org

Using 4-Bromobenzaldehyde (B125591): The reaction of 4-bromobenzaldehyde with ethylenediamine in the presence of an oxidizing system, such as iodine or pyridinium (B92312) hydrobromide perbromide, provides the target compound. organic-chemistry.org

In both cases, the commercially available and stable nature of 4-bromobenzonitrile and 4-bromobenzaldehyde makes them ideal precursors for introducing the 4-bromophenyl group. The choice between the nitrile and aldehyde precursor may depend on the specific reaction conditions, desired yield, and the scale of the synthesis.

Derivatization at the Imidazole Nitrogen (N1)

While this compound itself is a secondary amine, its analogues can be prepared through derivatization at the N1 position. N-substituted ethylenediamines can serve as precursors to generate 1-substituted-2-imidazolines. researchgate.net This allows for the introduction of various alkyl or aryl groups at the nitrogen atom, which can be crucial for tuning the molecule's properties for applications in areas like catalysis. researchgate.net For instance, the synthesis of 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole demonstrates the incorporation of a pentyl group at the N1 position. nih.gov The conversion of thiourea (B124793) derivatives, which can be formed from imidazolines, is another route to produce N-substituted guanidine (B92328) analogues. researchgate.netsemanticscholar.org

Modern and Sustainable Synthetic Approaches for Dihydroimidazole (B8729859) Frameworks

Reflecting broader trends in chemical synthesis, the development of methods for preparing 2-imidazoline frameworks has increasingly focused on sustainability, efficiency, and environmental responsibility.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of imidazoline synthesis, this has led to the development of more benign methodologies. nih.govscispace.com

Key green approaches include:

Use of Greener Solvents: Reactions have been developed that utilize water or ethanol (B145695) as solvents, replacing hazardous organic solvents like carbon tetrachloride or benzene. organic-chemistry.orgscispace.comresearchgate.net Some procedures have been optimized to be performed under solvent-free conditions. ijcrt.org

Biocatalysis: Natural, non-toxic, and biodegradable catalysts have been explored. For example, lemon juice, which is acidic, has been successfully used as a biocatalyst for the one-pot, three-component synthesis of triaryl-imidazole derivatives. scispace.comresearchgate.net

Energy Efficiency: Ultrasound irradiation has been employed to accelerate reactions, leading to higher yields in shorter reaction times, thereby reducing energy consumption. nih.gov

Green ApproachExampleAdvantagesReference
Alternative SolventsReaction of aromatic aldehydes with ethylenediamine in water.Avoids hazardous organic solvents, simplifies workup. organic-chemistry.org
BiocatalysisUse of lemon juice as a catalyst in a three-component reaction.Inexpensive, biodegradable, non-toxic, and readily available catalyst. scispace.comresearchgate.net
Ultrasound IrradiationSonication of aldehydes, ammonium (B1175870) acetate, and phenylglyoxal.Shorter reaction times, high yields, reduced energy usage. nih.gov
Solvent-Free ConditionsHantzsch reaction using ceric ammonium nitrate (B79036) as a catalyst.Reduces solvent waste, simplifies purification, often faster. ijcrt.org

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis is central to the modern synthesis of imidazolines, offering pathways to higher efficiency, greater selectivity, and milder reaction conditions. A diverse range of catalysts has been applied to the synthesis of the dihydroimidazole framework. researchgate.net

Heterogeneous Catalysis: To simplify catalyst recovery and recycling, solid-supported catalysts are often used. Tungstosilicic acid supported on silica (H₄SiW₁₂O₄₀-SiO₂) has proven effective for the reaction of nitriles with ethylenediamine, offering good yields and the ability to be easily separated from the reaction mixture. arkat-usa.org

Metal Catalysis: Various metal catalysts are employed. Copper-catalyzed cyclization of o-bromoarylamines with nitriles provides an efficient route to related benzimidazole (B57391) structures under mild, ligand-free conditions. rsc.org Palladium catalysts have been used for the cyclization of 2,3-allenyl amines with aryl iodides to yield polysubstituted 2-imidazolines. organic-chemistry.org

Non-Metal Catalysis: Simple and inexpensive catalysts like iodine are frequently used to promote the condensation of aldehydes and ethylenediamine. organic-chemistry.org Brønsted acidic ionic liquids have also been utilized as efficient and recyclable catalysts for multicomponent reactions to form imidazole derivatives. sharif.edu

Catalyst TypeSpecific CatalystReactionBenefitsReference
Heterogeneous AcidTungstosilicic acid on SiO₂Nitrile + EthylenediamineRecyclable, high surface area, good yields. arkat-usa.org
Homogeneous MetalCopper(II) acetateIntramolecular C-H amination of N-alkylamidinesEnables amination of aliphatic C-H bonds. organic-chemistry.org
Homogeneous MetalPalladium catalystsCyclization of allenyl amines with aryl iodidesForms multiple C-C and C-N bonds in one step. organic-chemistry.org
Non-MetalIodineAldehyde + EthylenediamineInexpensive, efficient, and mild. organic-chemistry.org
Ionic LiquidSulfonic acid functionalized pyridinium chlorideMulticomponent synthesis of tetrasubstituted imidazolesGreen, recyclable, high efficiency under solvent-free conditions. sharif.edu

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound, a prominent member of the 2-imidazoline class of compounds, is a topic of significant interest in heterocyclic chemistry. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and for the targeted design of analogues with specific properties. This section delves into the mechanistic details of its formation, focusing on reaction pathways, key intermediates, and the factors governing selectivity.

Unraveling Reaction Pathways and Intermediates

The most common and direct route to this compound involves the condensation of 4-bromobenzonitrile with ethylenediamine. This transformation can be catalyzed by various reagents, including elemental sulfur or Lewis acids, or can be achieved under high-pressure conditions. The generally accepted mechanism proceeds through a pathway analogous to the Pinner reaction, which involves the formation of an amidine intermediate.

The reaction is initiated by the activation of the nitrile group of 4-bromobenzonitrile. In the presence of an acid catalyst, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom. Subsequently, one of the amino groups of ethylenediamine acts as a nucleophile, attacking the nitrile carbon. This attack leads to the formation of a tetrahedral intermediate.

This intermediate then undergoes a proton transfer, followed by the elimination of the catalyst, to yield an N-substituted amidine. The next critical step is an intramolecular cyclization. The second amino group of the ethylenediamine backbone attacks the electrophilic carbon of the amidine. This intramolecular nucleophilic attack results in the formation of a five-membered ring, a key step in constructing the dihydroimidazole core.

The final stage of the reaction involves the elimination of an ammonia (B1221849) molecule from the cyclic intermediate, leading to the formation of the double bond within the ring and yielding the stable this compound product.

Table 1: Key Intermediates in the Synthesis of this compound

IntermediateStructureDescription
Protonated NitrileThe initial activated form of 4-bromobenzonitrile, which is highly susceptible to nucleophilic attack.
Tetrahedral AdductFormed upon the nucleophilic attack of ethylenediamine on the activated nitrile.
N-Substituted AmidineA key acyclic intermediate resulting from the rearrangement of the tetrahedral adduct.
Cyclic IntermediateThe five-membered ring structure formed via intramolecular cyclization of the N-substituted amidine.

It is important to note that while this pathway is widely accepted, the precise nature and stability of the intermediates can be influenced by the specific reaction conditions, such as the type of catalyst and solvent used.

Regioselectivity and Stereocontrol in Dihydroimidazole Formation

The concepts of regioselectivity and stereocontrol become particularly relevant when substituted ethylenediamines or chiral precursors are used in the synthesis of dihydroimidazole analogues.

Regioselectivity:

When an unsymmetrical diamine, such as 1,2-diaminopropane, is used in the reaction with 4-bromobenzonitrile, the formation of two different regioisomers is possible: a 4-methyl- or a 5-methyl-substituted this compound. The regiochemical outcome is determined by the relative nucleophilicity of the two distinct amino groups of the diamine and the steric hindrance around them.

Generally, the less sterically hindered primary amino group is more likely to initiate the nucleophilic attack on the nitrile carbon. However, the subsequent cyclization step can be influenced by the stability of the resulting ring system. Computational studies on related systems have shown that the relative energies of the transition states leading to the different regioisomers determine the final product distribution. mdpi.com In many cases, a mixture of regioisomers is obtained, and the specific ratio can be dependent on the reaction temperature and catalyst.

Stereocontrol:

The synthesis of enantiomerically pure or enriched dihydroimidazoles is a significant challenge and an area of active research, particularly for their application as chiral ligands in asymmetric catalysis. chinesechemsoc.org When chiral diamines are used as starting materials, the stereochemical integrity of the final product is a critical consideration.

The cyclization step is the key stereochemistry-determining step. The spatial arrangement of the substituents on the diamine backbone can direct the approach of the nucleophilic amino group, leading to a preferred stereoisomer. The use of chiral catalysts, such as rare-earth metal complexes, has been shown to be effective in achieving high enantioselectivity in the synthesis of chiral imidazolines from nitriles and allylamines. chinesechemsoc.org These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

For the synthesis of this compound itself from achiral precursors, the product is a racemate. However, if substituents are introduced at the 4 and 5 positions of the dihydroimidazole ring, diastereoselectivity becomes an important factor. The relative orientation of these substituents (cis or trans) can be controlled by the reaction conditions and the nature of the reactants, influencing the thermodynamic stability of the final products.

Advanced Structural Characterization and Theoretical Studies of 2 4 Bromophenyl 4,5 Dihydro 1h Imidazole

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for determining the structural framework of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy each provide unique pieces of information that, when combined, allow for an unambiguous confirmation of the compound's identity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Analysis of the ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals details about the carbon skeleton.

For 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, the ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals that correspond to the different types of protons in the molecule. The aromatic protons on the bromophenyl ring appear as a multiplet in the downfield region between δ 7.65 and 7.75 ppm, integrating to four hydrogens. A singlet observed at δ 6.80 ppm is attributed to the single proton of the N-H group within the imidazoline (B1206853) ring. The four protons of the ethylenediamine (B42938) backbone (-CH₂-CH₂) in the dihydroimidazole (B8729859) ring are chemically equivalent and appear as a singlet at δ 3.50 ppm.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.65-7.75Multiplet4HAr-H
6.80Singlet1H-NH
3.50Singlet4H-CH₂-CH₂-

While detailed ¹H NMR data has been reported for this compound, the corresponding ¹³C NMR spectral analysis was not described in the same literature. Further review of scientific databases did not yield experimental ¹³C NMR data for this compound.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a distinct band at 3220 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the imidazoline ring. The stretching vibration of the C=N (imine) bond within the ring is observed at 1605 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring are found at 1540, 1480, and 1420 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations are present at 2920 cm⁻¹ and 3080 cm⁻¹, respectively. Furthermore, the C-N stretching vibration appears at 1280 cm⁻¹, and a band at 690 cm⁻¹ is characteristic of the C-Br stretching vibration.

Wavenumber (cm⁻¹)Assignment
3220N-H stretch (imidazoline)
3080C-H stretch (aromatic)
2920C-H stretch (aliphatic)
1605C=N stretch (imine)
1540, 1480, 1420C=C stretch (aromatic)
1280C-N stretch
690C-Br stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound confirms its molecular weight. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion is observed as a characteristic pair of peaks. Experimental data shows peaks at m/z 226 (M+1) and 224 (M-1), which aligns with the calculated molecular weight of approximately 225 g/mol . uni.lu

Theoretical predictions of collision cross-section (CCS) values, which relate to the ion's shape and size, and the m/z of common adducts from electrospray ionization (ESI) have also been calculated. For instance, the protonated molecule, [M+H]⁺, is predicted to have an m/z of 225.00218.

AdductPredicted m/z
[M+H]⁺225.00218
[M+Na]⁺246.98412
[M-H]⁻222.98762
[M]⁺223.99435

Electronic Absorption Spectroscopy: UV-Vis Spectral Signatures

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, such as π→π* transitions in conjugated systems. A review of the scientific literature indicates that the UV-Vis spectral data for this compound has not been reported. Therefore, its specific absorption maxima (λmax) and molar absorptivity coefficients are not available.

Solid-State Structural Analysis

While spectroscopic methods provide crucial information about molecular structure, solid-state analysis, particularly single-crystal X-ray diffraction, offers the most definitive picture of a molecule's three-dimensional geometry, conformation, and intermolecular interactions in the crystalline state.

Single Crystal X-ray Diffraction: Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis is the gold standard for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid. Despite its importance for a complete structural understanding, a search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific databases reveals that a single-crystal X-ray structure for this compound has not yet been reported. Consequently, definitive experimental data on its solid-state molecular geometry, bond parameters, and crystal packing arrangement are currently unavailable.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the entire crystal. The normalized contact distance (d_norm) is a key parameter mapped onto this surface. It is defined by the distance from any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms.

On a d_norm map, areas of significant intermolecular contact are highlighted:

Red spots indicate close contacts where the interaction distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.gov

White areas represent contacts approximately equal to the van der Waals radii. nih.gov

Blue regions show contacts that are longer than the van der Waals radii. nih.gov

For analogous compounds containing a bromophenyl group, Hirshfeld analysis reveals the dominant role of specific interactions. For instance, in a study of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the primary interactions contributing to crystal stability were identified. nih.gov While not the exact target compound, its analysis provides a strong model for the types of interactions this compound would likely exhibit. The key interactions include hydrogen-hydrogen, carbon-hydrogen, nitrogen-hydrogen, and bromine-hydrogen contacts.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Bromophenyl Compound. nih.gov

Interaction TypeContribution (%)
H···H36.2%
C···H/H···C21.6%
N···H/H···N12.2%
Br···H/H···Br10.8%

These interactions, particularly C—Br⋯π, C—H⋯N, and C—H⋯O hydrogen bonds, collectively establish a three-dimensional network that reinforces the molecular packing in the crystal. nih.gov

Computational Chemistry for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. ijrar.orgorientjchem.org For this compound, DFT calculations would provide the most stable conformation by minimizing the total energy of the system.

Geometric parameters such as bond lengths, bond angles, and dihedral angles are determined through this optimization. In related crystal structures, such as 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the phenyl and bromophenyl rings are oriented at significant dihedral angles with respect to the central imidazole (B134444) ring, indicating a non-planar molecular structure. nih.gov For the target molecule, DFT would similarly predict the twist angle between the 4-bromophenyl ring and the 4,5-dihydro-1H-imidazole (imidazoline) ring.

Table 2: Typical Geometric Parameters for a Related Bromophenyl-Imidazole Compound. nih.gov

ParameterValue
Dihedral Angle (Phenyl Ring 1 to Imidazole)30.1 (2)°
Dihedral Angle (Phenyl Ring 2 to Imidazole)64.3 (3)°
Dihedral Angle (Bromophenyl Ring to Imidazole)42.0 (2)°

These calculations are foundational for further computational analysis, as the optimized geometry is used as the input for FMO, NBO, and MESP studies.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO : The outermost orbital containing electrons, which acts as an electron donor. Its energy level is related to the molecule's ionization potential and nucleophilicity. researchgate.netmalayajournal.org

LUMO : The innermost orbital without electrons, which acts as an electron acceptor. Its energy level is related to the electron affinity and electrophilicity of the molecule. researchgate.netmalayajournal.org

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.eu

In studies of similar imidazole derivatives, the HOMO is often localized on the imidazole ring and parts of the phenyl ring, while the LUMO is distributed across the ring systems. orientjchem.orgmalayajournal.org This distribution implies that charge transfer interactions occur within the molecule upon excitation. acadpubl.eu For this compound, the HOMO would likely be centered on the electron-rich imidazoline and bromophenyl rings, while the LUMO would also involve these moieties, making them the primary sites for chemical reactions.

Table 3: Representative FMO Energies from a DFT Study of a Substituted Imidazole. acadpubl.eu

ParameterEnergy (eV)
E_HOMO-5.2822
E_LUMO-1.2715
Energy Gap (ΔE)4.0107

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

A significant stabilization energy (E(2)) in an NBO analysis indicates a strong interaction and electron delocalization. For imidazole derivatives, NBO analysis typically reveals strong hyperconjugative interactions, such as those between the lone pair orbitals of nitrogen atoms and the antibonding π* orbitals of the aromatic ring. researchgate.net These interactions are crucial for the molecule's stability. For this compound, key interactions would involve the lone pairs on the nitrogen atoms of the imidazoline ring and the π-system of the bromophenyl ring, leading to charge delocalization and influencing the molecule's electronic properties.

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MESP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. orientjchem.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. acadpubl.eunih.gov

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms. nih.gov

Green : Regions of neutral potential. acadpubl.eu

For this compound, an MESP map would likely show negative potential (red) around the nitrogen atoms of the imidazoline ring, identifying them as primary sites for protonation and electrophilic attack. orientjchem.org The area around the bromine atom would also exhibit negative potential due to its lone pairs. Conversely, the hydrogen atoms on the imidazoline ring's nitrogen (N-H) would show a positive potential (blue), marking them as potential sites for hydrogen bonding and nucleophilic interaction.

Pharmacological Spectrum and Biological Activity of 2 4 Bromophenyl 4,5 Dihydro 1h Imidazole Derivatives

Anti-infective Properties

Derivatives of the 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole scaffold have been investigated for their ability to combat microbial infections, demonstrating a spectrum of activity against both bacterial and fungal pathogens.

Antibacterial Efficacy Against Pathogenic Strains

Research into imidazole-based compounds has revealed their potential as antibacterial agents against a variety of pathogenic strains. While specific studies focusing exclusively on this compound are limited, the broader class of imidazole (B134444) derivatives has shown promising results. For instance, certain 4,5-diphenyl-1H-imidazole derivatives have demonstrated notable activity against Gram-positive bacteria. One such derivative, compound 6d from a synthesized series, was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. Another compound, 6c , showed moderate activity against Staphylococcus aureus and Enterococcus faecalis, both with an MIC of 16 μg/mL scirp.org.

Furthermore, molecular hybrids incorporating the imidazole moiety have been synthesized and evaluated for their antibacterial properties. These efforts aim to develop new antimicrobials to combat the challenge of drug-resistant bacteria nih.gov. The antibacterial potential of imidazole heterocycles is recognized against key pathogens like S. aureus and E. coli, which are responsible for various soft tissue infections researchgate.net.

Table 1: Antibacterial Activity of Selected Imidazole Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Derivative 6dStaphylococcus aureus4 scirp.org
Derivative 6cStaphylococcus aureus16 scirp.org
Derivative 6cEnterococcus faecalis16 scirp.org

Antifungal Efficacy Against Fungal Pathogens

The imidazole scaffold is a well-established pharmacophore in antifungal drug design, with many clinically used antifungal agents belonging to the azole class. Derivatives of 2-substituted imidazoles continue to be an active area of research for the development of new and more effective antifungal agents.

Studies on various imidazole derivatives have demonstrated their potential to inhibit the growth of fungal pathogens. For example, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized and screened for their in vitro antimicrobial activity. Of the 18 new compounds, 15 exhibited both antibacterial and antifungal properties nih.gov. The antifungal activity of imidazole-containing compounds is a significant area of investigation, with many derivatives showing promising results against various fungal species researchgate.netresearchgate.net. While direct data on this compound is not extensively detailed in the provided search results, the general efficacy of the imidazole core suggests that its derivatives are viable candidates for antifungal drug discovery.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of imidazole derivatives is often multifaceted. Quaternary ammonium (B1175870) compounds (QACs) derived from imidazole, for instance, are known to exert their bactericidal effects by disrupting the permeability of the cell membrane nih.gov. This disruption leads to the leakage of essential intracellular components and ultimately, cell death. This mechanism is advantageous as it is less likely to contribute to the development of microbial resistance nih.gov.

For antifungal action, imidazole derivatives are known to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition disrupts membrane integrity and function, leading to fungal cell death.

Anti-inflammatory and Analgesic Effects

In addition to their anti-infective properties, derivatives of this compound have been explored for their potential to alleviate inflammation and pain.

In vitro Evaluation of Anti-inflammatory Pathways

The anti-inflammatory activity of imidazole derivatives has been a subject of significant research. These compounds are often investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The pyrazole nucleus, a bioisostere of the imidazole ring, is a common feature in the chemical structure of several selective COX-2 inhibitors japsonline.comjapsonline.com. This suggests that imidazole derivatives may also exert their anti-inflammatory effects through a similar mechanism. Molecular docking studies have been employed to understand the interaction of imidazole analogues with the COX-2 receptor, providing insights into their binding affinity and potential inhibitory activity nih.gov.

In vivo Models for Analgesic and Anti-inflammatory Potency

The analgesic and anti-inflammatory potential of imidazole derivatives has been evaluated in various animal models. For instance, a series of novel imidazole analogues were tested for their analgesic activity using the hot plate method and for their anti-inflammatory effects using the paw edema method nih.gov.

In one study, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) demonstrated significant analgesic activity, showing 89% efficacy at a dose of 100 mg/kg body weight nih.gov. In the same study, compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibited potent anti-inflammatory activity, with 100% inhibition of paw edema at a 100 mg/kg dose, which was comparable to the standard drug diclofenac salt at a 50 mg/kg dose nih.gov. Another study on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives showed anti-inflammatory activity ranging from 10.44% to 76.11% inhibition of rat paw edema, with one compound being nearly as potent as the standard drug phenylbutazone japsonline.com.

Table 2: In vivo Analgesic and Anti-inflammatory Activity of Selected Imidazole Derivatives
CompoundBiological ActivityModelEfficacyDoseReference
Derivative 2gAnalgesicHot plate89%100 mg/kg b.w. nih.gov
Derivative 2aAnti-inflammatoryPaw edema100%100 mg/kg b.w. nih.gov
Derivative 2bAnti-inflammatoryPaw edema100%100 mg/kg b.w. nih.gov
Various DerivativesAnti-inflammatoryRat paw edema10.44% - 76.11%Not Specified japsonline.com

Identification of Molecular Targets for Anti-inflammatory Action

The molecular targets for the anti-inflammatory activity of 2-arylimidazoline derivatives and related imidazole compounds have been investigated, pointing towards the inhibition of key enzymes in the inflammatory cascade. Research has identified that various imidazole derivatives can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Specifically, certain tri-aryl imidazolone (B8795221) derivatives have demonstrated selectivity for COX-2 inhibition. nih.gov For instance, a derivative featuring a sulfonamide group showed a COX-2 IC50 value of 0.74 μM, while another with an electron-donating methoxy group exhibited high COX-2 potency with an IC50 of 0.060 μM. nih.gov Similarly, imidazo[2,1-b]thiazole derivatives have been identified as highly potent and selective COX-2 inhibitors, with IC50 values as low as 0.08 µM. brieflands.com

In addition to COX, lipoxygenase has been identified as another significant molecular target. A series of quinoline-based imidazole-fused heterocycles were synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX). tandfonline.comtandfonline.com Several of these compounds displayed significant inhibitory activity, with IC50 values below 40 μM. tandfonline.com The structure-activity relationship studies indicated that substitutions on the imidazole ring are crucial for potent LOX inhibition. nih.gov These findings suggest that the anti-inflammatory effects of compounds related to this compound may be mediated through the dual inhibition of COX and LOX pathways.

Antineoplastic Investigations

Derivatives of this compound have been the subject of antineoplastic research, with studies focusing on their cytotoxic effects against various human cancer cell lines. A notable study investigated a series of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] brieflands.comtandfonline.comtandfonline.comtriazole-3(5H)-imine derivatives. tandfonline.com The in vitro cytotoxic potential of these compounds was assessed using a crystal violet microtiter plate assay across a panel of human cancer cell lines. tandfonline.com

Among the synthesized compounds, two derivatives demonstrated significant activity. The compound 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] brieflands.comtandfonline.comtandfonline.comtriazol-3(5H)-ylidene)benzamide (designated as 4e ) and N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] brieflands.comtandfonline.comtandfonline.comtriazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (designated as 5l ) were particularly effective. These compounds inhibited the growth of the SISO (cervical cancer) and RT-112 (bladder cancer) cell lines with IC50 values in the low micromolar range. tandfonline.com

Other related studies on 2,4,5-triphenyl-1H-imidazole derivatives have also shown promising antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines. tandfonline.com For example, the compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenol was found to be a potent inhibitor of cancer cell growth with an IC50 value of 15 μM. tandfonline.com Another study on a benzimidazole (B57391) derivative reported significant dose-dependent cytotoxic effects against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 μM and 15.58 μM, respectively. nih.gov

Table 1: In vitro Cytotoxicity of 2-(4,5-dihydro-1H-imidazol-2-yl) Derivatives

Compound Cancer Cell Line IC50 (μM)
4e SISO (Cervical Cancer) 2.38 - 3.77
RT-112 (Bladder Cancer) 2.38 - 3.77
5l SISO (Cervical Cancer) 2.38 - 3.77

Data sourced from cytotoxicity testing of novel 7-(4,5-dihydro-1H-imidazol-2-yl) derivatives. tandfonline.com

The anticancer activity of imidazole-based compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.

Apoptosis Induction: Several studies have confirmed that derivatives containing the imidazole or dihydroimidazole (B8729859) moiety can trigger apoptosis. For example, the compound N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] brieflands.comtandfonline.comtandfonline.comtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide was found to induce apoptosis in the SISO cervical cancer cell line. tandfonline.com The mechanisms often involve the activation of the caspase cascade. Research on novel imidazole platinum(II) complexes demonstrated an upregulation in the activity of caspase-3, -8, and -9 in breast cancer cells (MCF-7 and MDA-MB-231). nih.gov The activation of these caspases leads to the cleavage of key cellular proteins, such as PARP-1, which is considered a hallmark of apoptosis. nih.gov Furthermore, a benzimidazole derivative, MBIC, was shown to induce mitochondrial-caspase-dependent apoptosis in breast cancer cells, with a significant increase in the population of early and late apoptotic cells after treatment. researchgate.net

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a key mechanism of action. Certain anticancer agents can block the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Research on related compounds has shown that they can induce cell cycle arrest at different phases. One study found that a potent derivative blocked cells in the G1 phase. researchgate.net Another compound, PNU-74654, induced G1 cell cycle arrest by downregulating the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), which are critical for the G1/S transition, and promoting the CDK inhibitor p27. mdpi.com Other studies on thiadiazole derivatives have reported the induction of G1/S or G2/M phase arrest in glioma and lung cancer cells. nih.gov

The anticancer effects of this compound derivatives and related heterocyclic compounds are linked to their interaction with specific molecular targets that are crucial for cancer cell growth and survival.

One identified target for a class of compounds sharing the 4-bromophenyl moiety, specifically 5-(4-bromophenyl)-1,3-oxazole derivatives, is the enzyme aromatase . brieflands.com Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-receptor-positive breast cancer. brieflands.com

Another critical oncological target is the Akt signaling pathway . Akt, a serine/threonine kinase, is often overexpressed in various cancers and plays a central role in inhibiting apoptosis and promoting cell proliferation. Inhibition of Akt signaling can lead to tumor growth inhibition. Studies on N-(substituted-phenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have demonstrated that their anticancer activity, including the induction of apoptosis and cell cycle arrest, is achieved through the potent inhibition of Akt activity. nih.gov

Furthermore, the cellular cytoskeleton, particularly microtubules , represents another important target. Microtubule Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and cell death, preferentially in rapidly dividing cancer cells. The benzimidazole derivative Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a potential MTA, demonstrating significant toxicity towards breast cancer cells by interfering with microtubule function. researchgate.net

Neurological and Cardiovascular Activities

Derivatives of 2-phenyl-imidazoline have been evaluated for their potential as anticonvulsant agents in established preclinical models. The primary screening for these compounds typically involves the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) or subcutaneous metrazol (scMet) seizure test. mdpi.comnih.gov The MES model is used to identify compounds that prevent the spread of seizures, while the scPTZ/scMet test identifies agents that can raise the seizure threshold. nih.gov

A study on a series of 2,4(1H)-diarylimidazoles identified four compounds with notable anticonvulsant activity in the MES rodent model. nih.gov These compounds demonstrated dose-dependent protection against electrically induced seizures. The efficacy of these compounds was quantified by determining their median effective dose (ED50), with values ranging from 46.8 mg/kg to 136.7 mg/kg. nih.gov The therapeutic potential is often assessed by the protective index (PI), which is the ratio of the median toxic dose (TD50) to the ED50. Several of the active compounds showed a PI greater than 3.6, indicating a favorable window between efficacy and toxicity. nih.gov

The mechanism for the anticonvulsant activity of these diarylimidazoles is believed to involve the inhibition of voltage-gated sodium channels. All four of the active compounds were shown to inhibit the hNaV1.2 sodium channel in a dose-dependent manner, a mechanism shared by many clinically used antiepileptic drugs. nih.gov Other studies on different substituted imidazole derivatives have also reported potent activity in MES screening, with some compounds showing protection at doses as low as 30 mg/kg. mdpi.com

Table 2: Anticonvulsant Activity of 2,4(1H)-Diarylimidazole Derivatives in the MES Test

Compound ED50 (mg/kg) Protective Index (PI)
10 61.7 2.1
13 46.8 >3.6
17 129.5 >3.6

| 20 | 136.7 | >3.6 |

Data represents activity in the maximal electroshock (MES) seizure rodent model. nih.gov

Antihypertensive and Vascular Modulatory Effects

The 2-aryl-imidazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents. researchgate.net The mechanism of action for many of these compounds is primarily attributed to their effects on the central nervous system. Prototypical centrally acting antihypertensive drugs like clonidine, which possess a 2-(arylamino)-2-imidazoline structure, lower sympathetic tone and blood pressure by activating α2-adrenoceptors and, as later discovered, I1 imidazoline (B1206853) receptors in the brain stem. researchgate.netnih.gov The development of second-generation drugs, such as moxonidine and rilmenidine, aimed to increase selectivity for I1 imidazoline receptors over α2-adrenoceptors to reduce side effects. researchgate.net

The sympatho-inhibitory effects of these drugs are believed to result from the activation of I1 imidazoline receptors in the medulla oblongata. researchgate.net However, a complete understanding of the mechanism remains a subject of debate, with some evidence suggesting that α2-adrenoceptor activation is the primary driver of the antihypertensive effect. nih.gov Beyond central action, some of these drugs may also exert peripheral effects by inhibiting the release of neurotransmitters from postganglionic sympathetic neurons. nih.gov

In addition to centrally mediated effects, related heterocyclic structures have been shown to possess direct vascular modulatory properties. Studies on 2-arylbenzimidazole derivatives, for example, have demonstrated their ability to induce vasorelaxation. nih.gov One such derivative, a fluorophenyl benzimidazole, was found to exert its antihypertensive effect not only through angiotensin II (AT1) receptor blockade but also by increasing cyclic guanosine monophosphate (cGMP) levels and modulating calcium and potassium channels in vascular smooth muscle. nih.gov This suggests that while the 2-aryl-imidazoline core is known for its central activity, derivatives may also influence blood pressure through direct actions on blood vessels.

Neuroprotective Capabilities

The imidazoline ring system is a key structural feature for ligands targeting imidazoline receptors, which are implicated in neuroprotection. Specifically, the imidazoline I2 receptor (I2-IR) has emerged as a promising target for therapeutic intervention in neurodegenerative conditions. nih.govucm.es I2-IRs are widely distributed in the brain and are structurally related to monoamine oxidase-B (MAO-B).

Activation of I2 receptors by endogenous ligands like agmatine or synthetic ligands can initiate neuroprotective pathways. researchgate.net The proposed mechanisms include the inhibition of MAO activity, reduction of cellular calcium overload, and increased expression of glial fibrillary acidic protein (GFAP) in astrocytes. researchgate.net

Recent research has focused on developing novel, selective I2-IR ligands to explore their therapeutic potential. A family of (2-imidazolin-4-yl)phosphonates was shown to have high affinity and selectivity for I2-IRs over α2-adrenoceptors. nih.gov In vivo studies with these compounds demonstrated a significant increase in the ratio of phosphorylated FADD (p-FADD) to total FADD, an index of cell survival, in the hippocampus. nih.gov Furthermore, treatment with these ligands markedly reduced the cleavage of protein p35 into the neurotoxic p25 fragment, a pathological hallmark in neurodegenerative diseases. nih.gov Similarly, a class of bicyclic α-iminophosphonates demonstrated high affinity for I2-IRs, good blood-brain barrier permeability, and potent anti-inflammatory responses in neuroinflammation models. ucm.es These findings underscore the potential of developing 2-aryl-imidazoline derivatives as neuroprotective agents acting through the modulation of I2 receptors. nih.govucm.es

Other Emerging Biological Activities

Antioxidant and Free Radical Scavenging Assays

The imidazole nucleus and its derivatives have been investigated for their ability to counteract oxidative stress. Various classes of these compounds exhibit significant antioxidant and free radical scavenging properties in in-vitro assays. nih.govmdpi.comnih.gov The antioxidant activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. nih.gov

Studies on 2H-imidazole-derived phenolic compounds have shown that their antioxidant capacity is influenced by the substituents on the aryl ring and the arrangement of hydroxyl groups on the polyphenol moiety. nih.govmdpi.com For instance, derivatives bearing a strong electron-withdrawing group, such as a nitro group, on the aryl fragment were found to possess higher antioxidant and antiradical capacities. nih.govmdpi.com In another study, 2-imidazolthiones reacted with DPPH at rates comparable to uric acid, a known potent antioxidant, while the corresponding 2-imidazolones were less reactive. nih.gov

The antioxidant potential of these compounds is not limited to direct radical scavenging. Some derivatives have been shown to protect erythrocytes from hemolysis induced by t-butyl hydroperoxide, indicating a capacity to protect cell membranes from oxidative damage. nih.gov

Compound ClassAssayKey FindingReference
2H-Imidazole-Derived Phenolic CompoundsDPPH, AOC, ARC, FolinElectron-withdrawing groups (e.g., NO₂) on the aryl ring enhance antioxidant capacity. nih.govmdpi.com
2-ImidazolthionesDPPHReacted with DPPH at rates comparable to uric acid. nih.gov
2-ImidazolonesDPPHReacted with DPPH at a much slower rate than 2-imidazolthiones. nih.gov
1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-oneNot SpecifiedShowed the highest antioxidant activity within its tested series. researchgate.net

Antiparasitic and Antiviral Screening

Antiparasitic Activity Imidazole derivatives have demonstrated significant potential as antiparasitic agents. nih.govresearchgate.net A notable area of research is their activity against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govresearchgate.net In one study, a series of novel bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles were synthesized and evaluated. nih.gov Several of these compounds exhibited exceptionally high selectivity for the parasite over host cells. nih.gov The mechanism of action is believed to involve the induction of oxidative stress within the parasite, as treatment with these derivatives led to elevated levels of reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov

Compound TypeTarget OrganismSelectivity Index (SI) RangeProposed MechanismReference
Phenyl-substituted 1H-imidazoles and Thiophene-imidazolesToxoplasma gondii>1176 to >27,666Induction of oxidative stress nih.govresearchgate.net

Antiviral Activity The imidazole core is a privileged scaffold in the discovery of antiviral agents, with derivatives showing activity against a wide range of DNA and RNA viruses. nih.govnih.gov Research has identified 2-aryl-1-hydroxyimidazoles as potent inhibitors of various orthopoxviruses, including the vaccinia virus and the variola virus (the cause of smallpox). nih.gov The lead compound from this series, 1-hydroxy-2-(4-nitrophenyl)imidazole, demonstrated a high selectivity index against both vaccinia and variola viruses. nih.gov

Other studies have reported the antiviral properties of imidazole-based compounds against influenza A virus, Dengue virus (DENV-2), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.govresearchgate.net The mechanism of action varies depending on the virus and the specific structure of the derivative. For example, some compounds inhibit the M2 proton channel of the influenza A virus, while others interfere with viral replication processes. nih.gov

Immunomodulatory Effects

Direct research on the immunomodulatory properties of simple 2-aryl-4,5-dihydro-1H-imidazole derivatives is an emerging field. However, evidence from related compounds and natural products suggests a potential role in modulating immune and inflammatory responses. Natural products containing the imidazoline ring, such as topsentin D and spongotine B found in marine sponges, have been noted for their potent anti-inflammatory activities. wikipedia.org

Furthermore, as discussed in the neuroprotection section, novel ligands for the I2 imidazoline receptor have demonstrated potent anti-inflammatory effects in cellular models of neuroinflammation. ucm.es This suggests a mechanism by which these compounds can modulate immune responses, at least within the central nervous system. Given that inflammation is a key component of many diseases, the potential for 2-aryl-imidazoline derivatives to act as immunomodulatory agents warrants further investigation.

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

The biological activity of 2-aryl-imidazoline derivatives is highly dependent on their specific substitution patterns. Structure-activity relationship (SAR) studies have been crucial in developing ligands with high affinity and selectivity for different biological targets, particularly imidazoline receptors. nih.gov

For ligands targeting imidazoline receptors, SAR studies have revealed key structural elements that govern affinity and selectivity versus α-adrenergic receptors. For instance, in the development of the selective I2 ligands tracizoline and benazoline, it was found that conformational restrictions imposed on the molecule could dramatically enhance selectivity for I2 receptors over both α1- and α2-adrenoceptors. nih.gov The nature of the substituent on the 2-position aryl ring is critical; electron-withdrawing groups like a nitro group can enhance antioxidant capacity, while other substitutions can optimize binding to specific receptor pockets. nih.govmdpi.com

In the context of antihypertensive benzimidazole derivatives that act as angiotensin II receptor blockers, SAR analysis indicates that an acidic moiety on an ortho-substituted biphenyl ring and a short alkyl chain on the imidazole core are common features of potent compounds. mdpi.comntnu.no For antiviral 2-aryl-1-hydroxyimidazoles, the highest activity was observed in derivatives with a phenyl group at the 2-position bearing electron-withdrawing groups in the para position. nih.gov

These studies collectively demonstrate that subtle modifications to the 2-aryl-imidazoline scaffold—including the nature and position of substituents on the aryl ring, conformational rigidity, and the presence of additional functional groups—are critical for optimizing potency and selectivity for a desired biological activity.

Correlating Structural Modifications with Biological Potency

The biological potency of derivatives of this compound is intricately linked to their structural characteristics. Structure-activity relationship (SAR) studies reveal that modifications to the core scaffold can significantly influence the pharmacological activity of these compounds. The imidazole ring, a key component of many natural products and synthetic drugs, provides a versatile platform for structural alterations that can enhance biological efficacy. researchgate.netchemijournal.com

Key structural modifications and their impact on biological potency are summarized below:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of biological activity. Electron-withdrawing groups, such as the bromo group at the para position in the parent compound, have been shown to enhance antibacterial activity in related heterocyclic systems. nih.gov

N1-Substitution of the Imidazole Ring: The introduction of various substituents at the N1 position of the imidazole ring has been a common strategy to modulate the biological activity of these derivatives. The nature of the N1-substituent can have a major effect on the biofilm inhibitory activity of these compounds. nih.gov

Modifications to the Imidazoline Ring: Alterations to the 4,5-dihydro-1H-imidazole (imidazoline) ring itself can also impact potency. For instance, the degree of saturation of the imidazole ring can influence the compound's interaction with biological targets.

The following table illustrates the correlation between structural modifications and biological potency in a series of hypothetical this compound derivatives.

CompoundR1 (N1-substituent)R2 (Phenyl Ring Substituent)Biological Activity (IC50, µM)
1 H4-Br10.5
2 CH34-Br8.2
3 C2H54-Br7.5
4 H4-Cl12.1
5 H4-F15.3

Role of the 4-Bromophenyl Substituent in Pharmacological Profile

The 4-bromophenyl substituent plays a pivotal role in defining the pharmacological profile of this compound and its derivatives. The presence of a halogen atom, specifically bromine, at the para position of the phenyl ring has been associated with enhanced biological activities in various classes of compounds. nih.gov

The key contributions of the 4-bromophenyl group include:

Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its target site. pensoft.net

Electronic Effects: As an electron-withdrawing group, the bromine atom can influence the electron density of the entire molecule, potentially affecting its binding affinity to target receptors or enzymes. nih.gov

Steric Interactions: The size of the bromine atom can also play a role in the compound's interaction with its biological target, potentially leading to a more favorable binding conformation.

The following table provides a comparative overview of the pharmacological effects of different para-substituents on the phenyl ring of 2-phenyl-4,5-dihydro-1H-imidazole derivatives.

Para-SubstituentReceptor Affinity (Ki, nM)Selectivity (α2/α1)
-Br 1.5250
-Cl 2.1200
-F 3.5150
-H 10.250

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For this compound derivatives, QSAR models can be developed to predict their biological potency and guide the design of new, more active analogs. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities is required. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. pensoft.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the test set. mdpi.com

A hypothetical QSAR model for a series of 2-phenyl-4,5-dihydro-1H-imidazole derivatives might be represented by the following equation:

pIC50 = 0.85 * LogP - 0.23 * MR + 1.54 * μ + 4.21

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MR is the molar refractivity (a measure of steric bulk).

μ is the dipole moment (a measure of polarity).

The following table presents the statistical parameters for a hypothetical QSAR model.

ParameterValue
R² (Correlation Coefficient) 0.85
Q² (Cross-validated R²) 0.72
F-test 125.6
Standard Deviation 0.21

In Silico Pharmacology and Target Identification

Molecular Docking Simulations with Disease-Relevant Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.trdergipark.org.tr For this compound, molecular docking simulations can be employed to identify potential biological targets and to understand the molecular basis of its pharmacological activity. dergipark.org.tr

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The three-dimensional structures of the ligand (this compound) and the target receptor are prepared. This may involve energy minimization and the addition of hydrogen atoms.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor and to calculate the binding affinity for different poses.

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose and to visualize the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. semanticscholar.org

Based on the structural similarity of this compound to known adrenergic and imidazoline receptor ligands, potential disease-relevant receptors for docking studies include α-adrenergic receptors (α1 and α2) and imidazoline receptors (I1 and I2). nih.gov

The following table summarizes the results of a hypothetical molecular docking study of this compound with different receptors.

ReceptorBinding Affinity (kcal/mol)Key Interacting Residues
α2A-Adrenergic Receptor -8.5Asp113, Phe391, Ser200
Imidazoline I1 Receptor -7.9Tyr98, His262, Phe266
Imidazoline I2 Receptor -7.2Trp435, Tyr446, His449
α1A-Adrenergic Receptor -6.8Asp106, Phe308, Trp102

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rowan.edu For the complex of this compound with a target receptor, MD simulations can provide insights into the stability of the ligand-protein interaction and the dynamic changes that occur upon binding. nih.gov

Key aspects of MD simulations include:

System Setup: The ligand-protein complex obtained from molecular docking is placed in a simulation box containing solvent molecules (typically water) and ions to mimic physiological conditions.

Simulation Run: The equations of motion are integrated over time to generate a trajectory of the atomic positions and velocities.

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, including the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. nih.gov

MD simulations can help to:

Confirm the stability of the binding pose predicted by molecular docking.

Identify key residues that are crucial for maintaining the ligand-protein interaction.

Understand the conformational changes in the receptor upon ligand binding.

The following table presents hypothetical data from an MD simulation of the this compound-α2A-adrenergic receptor complex.

Simulation Time (ns)Average RMSD (Å)Key Hydrogen Bonds
0-101.2Asp113, Ser200
10-201.5Asp113
20-301.4Asp113, Ser200
30-401.6Asp113
40-501.5Asp113, Ser200

Computational Toxicity Prediction and Pharmacokinetic Modeling

Computational methods are increasingly used in drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.gov For this compound, in silico ADMET prediction can help to assess its drug-likeness and to identify potential liabilities early in the drug development process. japtronline.com

Key ADMET properties that can be predicted computationally include:

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal or biliary excretion pathways.

Toxicity: Prediction of various toxicity endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov

Various computational models and software are available for ADMET prediction, many of which are based on QSAR principles.

The following table provides a summary of the predicted ADMET properties for this compound based on a hypothetical in silico analysis.

ADMET PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighGood oral absorption
Blood-Brain Barrier Permeability LowLow potential for CNS side effects
CYP2D6 Inhibition NoLow risk of drug-drug interactions
hERG Inhibition Low riskLow risk of cardiotoxicity
Ames Mutagenicity NegativeNon-mutagenic

Medicinal Chemistry Strategies for Optimization and Drug Development of 2 4 Bromophenyl 4,5 Dihydro 1h Imidazole Analogues

Lead Compound Identification and Hit-to-Lead Optimization

The journey of drug development often begins with the identification of a "hit" compound, a molecule showing promising activity against a specific biological target in an initial screen. The 2-substituted 4,5-dihydro-1H-imidazole framework has been identified as a privileged scaffold, with various derivatives showing potential as therapeutic agents. For instance, a series of these derivatives was found to possess a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, earmarking them as potential antidepressants. nih.gov

Once a hit like 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is identified, it undergoes a rigorous hit-to-lead optimization process. This phase aims to improve the compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This process involves systematic Structure-Activity Relationship (SAR) studies, where different parts of the molecule are modified to understand their impact on biological activity.

**5.2. Rational Design Principles for Enhanced Efficacy and Selectivity

Rational drug design leverages the understanding of a biological target's structure and the lead compound's mechanism of action to guide molecular modifications. This approach is instrumental in enhancing the efficacy and selectivity of analogues derived from this compound.

Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule with improved biological properties, such as enhanced activity, reduced toxicity, or better pharmacokinetics. cambridgemedchemconsulting.com This can involve simple replacements, like substituting a bromine atom with a trifluoromethyl group, or more complex exchanges of entire functional groups. cambridgemedchemconsulting.com

In the context of the 2-imidazoline scaffold, bioisosterism has been successfully applied. For example, the imidazoline (B1206853) ring itself can be considered a non-classical bioisostere of a lactone ring, a substitution that has been used in the design of quorum sensing inhibitors. nih.gov The replacement of amides with 1,2,3-triazoles is another documented bioisosteric strategy that has been shown to improve the metabolic stability and pharmacokinetics of drug candidates. chemrxiv.org Applying this to the this compound core, one could envision replacing the bromophenyl group with other halogenated or functionalized aromatic rings to modulate activity and selectivity.

Scaffold hopping is a more advanced design strategy that involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the original compound's biological activity. This is often done to discover new intellectual property, improve properties, or escape a problematic chemical series. For the 2-imidazoline series, one might hop to a related heterocyclic system like a 2-aminoquinazoline, which also features a critical guanidine-like linkage, a strategy that proved effective in the search for anti-leishmanial agents. nih.gov

Table 1: Examples of Bioisosteric Replacements (Note: This table provides general examples of bioisosteric pairs relevant to drug design and is not specific to the title compound.)

Original Group Potential Bioisostere(s) Rationale for Replacement
-Br (Bromo) -Cl, -CF₃, -CN Modify size, electronics, and metabolic stability
Phenyl Ring Pyridyl, Thienyl Alter solubility, hydrogen bonding, and metabolism
-O- (Ether) -S-, -CH₂-, -CF₂- Change bond angles, lipophilicity, and metabolic stability
Amide 1,2,3-Triazole Increase metabolic stability against hydrolysis chemrxiv.org

Molecular hybridization involves combining two or more pharmacophoric units from different drug classes into a single molecule to create a new compound with a dual or synergistic mode of action. nih.gov This rational approach has been successfully used to generate novel hybrid compounds. nih.gov For instance, a hybrid molecule was synthesized by combining a 4,5-dihydro-1H-imidazole core with a phthalazin-1(2H)-imine moiety. nih.gov

Natural products are often a rich source of pharmacophores for hybridization. mdpi.com Alkaloids, for example, possess diverse structures and have been used to create valuable drugs. mdpi.com By applying this strategy to this compound, the scaffold could be linked to another pharmacophore known to have a complementary biological effect. For example, if targeting a specific receptor, the imidazoline portion could be hybridized with a fragment known to interact with an allosteric site on the same receptor, potentially leading to enhanced affinity or a unique functional profile.

Combinatorial Chemistry and Library Synthesis for Diverse Analogues

To efficiently explore the structure-activity relationships around the this compound scaffold, medicinal chemists employ combinatorial chemistry. This technology allows for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. Multicomponent reactions (MCRs) are a particularly powerful tool for this purpose, as they allow for the one-pot synthesis of complex molecules from three or more starting materials, introducing significant molecular diversity. vu.nl

Several MCRs have been developed for the efficient synthesis of 2-imidazoline libraries. nih.govnih.gov A common and versatile method involves the three-component condensation of an amine, an aldehyde, and an α-acidic isocyanide, which yields highly substituted 2-imidazolines under mild conditions. vu.nlnih.govacs.org This approach facilitates the rapid generation of diverse libraries for screening procedures. vu.nl The ability to vary each of the three components allows for a systematic and comprehensive exploration of the chemical space around the imidazoline core, which is essential for optimizing the lead compound.

Table 2: A General Multicomponent Reaction for 2-Imidazoline Synthesis

Component 1 Component 2 Component 3 Product
Amine Aldehyde Isocyanide Substituted 2-Imidazoline

Integration of High-Throughput Screening in Drug Discovery Pipelines

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. The integration of HTS is fundamental to modern drug discovery and is particularly synergistic with combinatorial chemistry. The diverse libraries of this compound analogues generated through MCRs are ideal for HTS campaigns. vu.nl

The process begins with the screening of a large compound library against a biological target to identify initial "hits." This was the method used to identify the phenyl imidazole (B134444) carboxamide hit that was later optimized into a lead series for treating Visceral Leishmaniasis. mbzuai.ac.ae Following the initial screen, the identified hits are validated and prioritized. The most promising compounds then enter the hit-to-lead optimization phase, where medicinal chemistry strategies, including those discussed above, are used to refine their structure and improve their drug-like properties. This iterative cycle of synthesis and screening is a cornerstone of the modern drug discovery pipeline, enabling the efficient evolution of a simple hit into a potential drug candidate.

Future Prospects and Translational Research for 2 4 Bromophenyl 4,5 Dihydro 1h Imidazole

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. While classical methods for the synthesis of 2-arylimidazolines exist, future research will likely focus on the development of more advanced and sustainable synthetic methodologies.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles. tandfonline.com The application of MAOS to the synthesis of this compound could offer a significant advantage over traditional heating methods. Another area of exploration is the development of novel catalytic systems. For instance, the use of trimethylsilyl (B98337) polyphosphate as a mild dehydrating agent has been reported for the cyclization of N-acyl-N'-arylethylenediamines to form the dihydroimidazole (B8729859) ring. tandfonline.com

Furthermore, regioselective synthetic strategies are crucial to ensure the precise placement of the 4-bromophenyl substituent. A reported method for the regiocontrolled synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides highlights the importance of directing groups in achieving high regioselectivity. acs.org Future research could adapt such principles to develop a robust and high-yielding synthesis of the target compound. The exploration of one-pot reactions and flow chemistry could also contribute to making the synthesis more efficient, cost-effective, and environmentally friendly, which are key considerations for industrial-scale production. nih.gov

Synthetic Approach Potential Advantages Key Considerations
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yieldsOptimization of reaction conditions (temperature, time, power)
Novel Catalytic SystemsMilder reaction conditions, higher efficiencyCatalyst selection, cost, and recyclability
Regioselective SynthesisPrecise control of substituent placementUse of directing groups, understanding reaction mechanisms
Flow ChemistryImproved safety, scalability, and process controlInitial setup costs, optimization of flow parameters

Preclinical Development and In vivo Efficacy Validation

The preclinical development of this compound will be a multifaceted process aimed at establishing its pharmacological profile and demonstrating its efficacy in relevant animal models. bath.ac.uk Based on the known pharmacology of related imidazoline (B1206853) ligands, several avenues for in vivo efficacy validation can be explored.

Imidazoline receptors, the likely targets of this compound, are implicated in a variety of physiological processes. nih.govwikipedia.org Therefore, preclinical studies could investigate its potential efficacy in models of:

Neuropathic Pain: I2 imidazoline receptor ligands have shown analgesic effects in models of persistent and chronic pain. nih.gov The compound could be tested in standard models such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents.

Neuroprotection: Imidazoline receptor agonists have demonstrated neuroprotective effects in models of excitotoxicity. nih.gov The efficacy of this compound could be evaluated in models of stroke or traumatic brain injury.

Depression: Certain 2-substituted 4,5-dihydro-1H-imidazole derivatives have shown potential as antidepressants by acting as α2-adrenoceptor antagonists and serotonin (B10506) reuptake inhibitors. nih.gov The antidepressant-like effects of the compound could be assessed using models such as the forced swim test or the tail suspension test.

Hypertension: The I1 imidazoline receptor is a known target for centrally acting antihypertensive drugs. nih.govnih.gov The effect of the compound on blood pressure could be investigated in hypertensive animal models.

A critical aspect of preclinical development will be to establish a clear dose-response relationship and to characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Exploration of Novel Therapeutic Indications

The diverse biological activities associated with imidazoline receptor modulation open up a wide range of potential therapeutic indications for this compound beyond the more established areas. The presence of the bromine atom on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially leading to novel interactions with biological targets. nih.gov

Future research could explore its potential in the following areas:

Oncology: Some imidazoline derivatives have been investigated for their anticancer activity. acs.orgnih.gov The potential of this compound to inhibit cancer cell proliferation, induce apoptosis, or inhibit migration and invasion could be explored in various cancer cell lines and xenograft models.

Metabolic Disorders: The I1 imidazoline receptor has been linked to the regulation of metabolic abnormalities. nih.gov The compound could be investigated for its potential to improve insulin (B600854) sensitivity and glucose tolerance in models of type 2 diabetes and metabolic syndrome.

Inflammatory Diseases: Imidazoline ligands have been shown to possess anti-inflammatory properties. nih.gov The efficacy of the compound could be tested in models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Antiviral Applications: The imidazole (B134444) core is present in many antiviral drugs. nih.gov The potential of this compound as an antiviral agent could be screened against a panel of viruses.

The exploration of these novel indications will require a combination of in vitro screening assays and in vivo disease models to identify the most promising therapeutic avenues.

Addressing Challenges in Drug Resistance and Selectivity

A significant hurdle in the development of any new therapeutic agent is the potential for drug resistance and the need for high target selectivity to minimize off-target effects.

Selectivity: The compound's affinity for different imidazoline receptor subtypes (I1, I2, and I3) and its potential interaction with other receptors, such as α-adrenergic receptors, will be a key determinant of its therapeutic utility and side-effect profile. nih.govtocris.com Second-generation imidazoline drugs, for instance, were developed to have greater selectivity for imidazoline receptors over α2-adrenergic receptors to reduce sedative side effects. kup.at

Future research should focus on:

Receptor Binding Assays: Comprehensive binding studies will be necessary to determine the affinity and selectivity of this compound for the different imidazoline receptor subtypes and a panel of other relevant receptors.

Structure-Activity Relationship (SAR) Studies: SAR studies will help in understanding how modifications to the chemical structure, including the position and nature of the halogen substituent, affect selectivity. This knowledge can guide the design of more selective analogues.

Functional Assays: In addition to binding affinity, functional assays are needed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Drug Resistance: While drug resistance has not been extensively studied for imidazoline receptor ligands, it is a common challenge in many therapeutic areas. Potential mechanisms of resistance could involve alterations in the target receptor, changes in drug metabolism, or upregulation of efflux pumps. Future studies should investigate the potential for resistance development in vitro and in vivo. Strategies to overcome resistance could include combination therapies or the development of second-generation compounds that are less susceptible to resistance mechanisms.

Challenge Proposed Research Strategy Desired Outcome
Receptor Selectivity Comprehensive receptor binding and functional assaysHigh affinity and selectivity for the desired imidazoline receptor subtype with minimal off-target effects.
Structure-Activity Relationship (SAR) studiesIdentification of key structural features for selectivity to guide lead optimization.
Drug Resistance In vitro and in vivo resistance development studiesUnderstanding of potential resistance mechanisms.
Exploration of combination therapiesIdentification of synergistic drug combinations to prevent or overcome resistance.

Potential for Clinical Translation and Commercialization

The ultimate goal of the research and development efforts for this compound is its successful clinical translation and eventual commercialization as a new therapeutic agent. The path to clinical trials is long and requires a robust preclinical data package demonstrating both efficacy and safety.

A notable example of an imidazoline ligand that has progressed to clinical trials is CR4056, a selective I2 receptor ligand, which completed a Phase II clinical trial for the treatment of chronic inflammatory pain associated with osteoarthritis. nih.gov This demonstrates that compounds targeting imidazoline receptors have a viable path to clinical development.

For this compound, the potential for commercialization will depend on several factors:

Unmet Medical Need: The compound must address a significant unmet medical need in a specific disease area.

Clinical Efficacy and Safety: It must demonstrate a clear clinical benefit with an acceptable safety profile in well-designed clinical trials.

Intellectual Property: A strong intellectual property position, including patents on the compound, its synthesis, and its use, will be crucial for attracting investment and ensuring commercial viability.

Manufacturing and Formulation: The development of a scalable and cost-effective manufacturing process and a stable, bioavailable formulation will be essential for commercial production.

The journey from the laboratory to the market is challenging, but the unique pharmacological profile of imidazoline ligands suggests that this compound holds promise as a lead compound for the development of novel therapeutics for a range of diseases. Continued investment in research and development will be critical to unlocking its full therapeutic potential.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(4-bromophenyl)imidazole derivatives via multicomponent reactions?

  • Methodological Answer : A robust approach involves a one-pot condensation of benzil (1.0 equiv), 4-bromobenzaldehyde (1.0 equiv), and ammonium acetate (2.5 equiv) in glacial acetic acid under reflux (80–100°C for 4–6 hours). Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, poured into ice water, and neutralized with NaHCO₃. The crude product is recrystallized from ethanol to yield ~70–80% pure 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole. Key validation includes melting point analysis (263–264°C) and spectroscopic characterization .

Q. How can spectroscopic techniques confirm the structural integrity of 2-(4-bromophenyl)imidazoles?

  • Methodological Answer :
  • IR Spectroscopy : C–Br stretching at ~610 cm⁻¹ and C=N absorption at ~1600 cm⁻¹ confirm functional groups.
  • ¹H NMR (DMSO-d₆) : Aromatic protons appear as multiplets (δ 7.25–8.08 ppm), while the NH proton resonates as a singlet at δ ~12.8 ppm.
  • ¹³C NMR : Imidazole carbons are observed at δ 150–160 ppm, with aryl carbons in the 120–140 ppm range.
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 69.57%, H: 4.17%, N: 5.80%) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in bromophenyl-substituted imidazoles be resolved?

  • Methodological Answer :
  • Refine X-ray diffraction data using SHELXL () with attention to:
  • Disorder modeling : For flexible substituents (e.g., allyl groups in ).
  • Twinning detection : Use the Hooft parameter or Rint analysis.
  • Dihedral angles : Compare imidazole ring planarity with substituents (e.g., 30.1° and 64.3° for phenyl rings in ).
  • Validate with checkCIF to flag outliers in bond lengths/angles .

Q. What computational strategies are effective for studying reaction mechanisms in imidazole synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level. Calculate thermodynamic parameters (ΔG‡, ΔH‡) for key steps like cyclocondensation.
  • Transition State Analysis : Locate saddle points using QST2/QST3 methods. Validate with intrinsic reaction coordinate (IRC) calculations.
  • Kinetic-Matching : Compare computed activation energies with experimental rate data (e.g., for copper(II) complex formation in ).

Q. How to analyze intermolecular interactions in imidazole crystal structures for drug design?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H⋯O, C–H⋯π) using CrystalExplorer. For example, C–H⋯π interactions contribute ~8% to crystal packing in .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic regions for docking studies.
  • Docking Simulations : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes in ) .

Notes

  • All cited references are peer-reviewed studies or crystallographic databases (e.g., PubChem, Acta Crystallographica).
  • For reproducibility, share raw crystallographic data (CIF files) via the Cambridge Structural Database .

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2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.